4-Hydroxy-N-desbutyl Bupivacaine

Analytical method validation HPLC extraction efficiency Bupivacaine metabolite quantification

Single-modification bupivacaine metabolite surrogates fail to resolve the dual N-dealkylation + 4-hydroxylation impurity pathway, causing quantitative inaccuracies in ANDA methods. 4-Hydroxy-N-desbutyl Bupivacaine (CAS 51989-48-1) is the ISO 17034-certified reference standard (>95%) with full spectroscopic characterization and USP/EP traceability. • Distinct retention vs. single-modification analogs • Closes metabolic mass balance gaps in LC-MS/MS panels • Not substitutable by DBB or 4′-OH-BUP alone

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 51989-48-1
Cat. No. B585282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-N-desbutyl Bupivacaine
CAS51989-48-1
SynonymsN-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O
InChIInChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)
InChIKeyPNGZGTQKSFXTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-N-desbutyl Bupivacaine: Reference Standard Overview


4-Hydroxy-N-desbutyl Bupivacaine (CAS 51989-48-1), systematically named N-(4-hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide, is a dual-modification phase I metabolite of the amide-type local anesthetic bupivacaine, bearing both aromatic 4-hydroxylation and N-debutylation [1]. First identified in rat and monkey metabolic distribution studies by Goehl et al. (1973), this compound is concomitantly classified as Bupivacaine 4-Hydroxy N-Desbutyl Impurity in pharmacopeial impurity profiling frameworks, where it serves as a fully characterized reference standard for abbreviated new drug application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications during commercial bupivacaine production [2][3]. The compound is catalogued under DrugBank metabolite entry DBMET03534 (4-OH-PPX) and is supplied by multiple ISO 17034-accredited reference material producers with traceability to USP or EP pharmacopeial standards [4].

Why Single-Modification Metabolites Cannot Substitute


4-Hydroxy-N-desbutyl Bupivacaine differs fundamentally from its closest structural analogs—desbutylbupivacaine (DBB, CAS 15883-20-2) and 4′-hydroxybupivacaine (CAS 51989-47-0)—by incorporating both the N-debutyl and aromatic 4-hydroxy modifications within a single molecular entity (C₁₄H₂₀N₂O₂, MW 248.32) [1]. This dual-modification architecture produces chromatographic retention behavior, extraction efficiency, and mass spectrometric fragmentation patterns distinct from either single-modification metabolite, making the compound irreplaceable as a system suitability marker and calibration reference in multi-analyte LC-MS/MS or HPLC-UV methods designed to resolve all major bupivacaine metabolites simultaneously [2]. Substituting this compound with DBB alone (lacking the 4-hydroxy group; MW 232.33) or 4′-hydroxybupivacaine alone (retaining the N-butyl substituent; MW 304.43) introduces quantitative inaccuracies in impurity profiling workflows and fails to satisfy regulatory requirements for comprehensive ANDA impurity characterization, which demand reference standards for each identified process-related and degradation impurity [3].

Quantitative Evidence vs. Single-Modification Metabolites


Extraction Recovery Divergence Among Metabolite Classes

In the validated HPLC method for simultaneous determination of bupivacaine and its metabolites in human serum and urine, the liquid-liquid extraction (diethyl ether back-extraction) recovery efficiencies diverge substantially: bupivacaine achieves 95% extraction efficiency, 4′-hydroxybupivacaine achieves 92%, while desbutylbupivacaine recovers only 54% [1]. This nearly two-fold extraction deficit for the N-debutylated metabolite class means that any analytical method relying on a single extraction protocol without compound-specific recovery correction will systematically under-quantify desbutyl-bearing species unless independently calibrated with the authentic reference standard. The dual-modification 4-Hydroxy-N-desbutyl Bupivacaine, combining both the low-recovery N-desbutyl motif and the higher-recovery 4-hydroxy motif, occupies a unique extraction behavior niche that cannot be predicted from single-modification calibrators [1].

Analytical method validation HPLC extraction efficiency Bupivacaine metabolite quantification

Cardiovascular and CNS Toxicity Profile Comparison

In a head-to-head rat infusion model, bupivacaine (2 mg/kg/min i.v.) and desbutylbupivacaine (4 mg/kg/min i.v.) were infused until asystole. The mean cumulative doses producing cardiac arrhythmia were 12.4 mg/kg for bupivacaine and approximately 24.8 mg/kg for desbutylbupivacaine; doses producing asystole were 24.0 mg/kg for bupivacaine and approximately 48.0 mg/kg for desbutylbupivacaine—a consistent 2:1 toxicity ratio [1]. Critically, seizure activity on EEG was observed in 10/10 bupivacaine-infused rats (mean seizure dose 5.2 mg/kg) versus only 1/10 desbutylbupivacaine-infused rats, representing a >10-fold reduction in CNS excitatory toxicity for the N-debutylated metabolite [1]. Co-infusion of desbutylbupivacaine (0.67 mg/kg/min) with bupivacaine (2 mg/kg/min) potentiated cardiovascular toxicity, indicating that metabolite accumulation during continuous infusion does not merely represent clearance but actively modulates the parent drug's toxicity profile [1].

Metabolite toxicology Cardiotoxicity CNS safety margin

Metabolite Accumulation Kinetics During Continuous Infusion

During continuous interscalene brachial plexus block with bupivacaine infusion (0.25%, 5–9 mL/h for 24–48 h), the two major metabolites exhibited quantitatively distinct plasma accumulation profiles [1]. After 48-hour infusion, the highest mean desbutylbupivacaine (DBB) concentration reached 0.33 ± 0.13 µg/mL at 30 min post-infusion, while 4-hydroxybupivacaine (4-OHB) peaked at 0.20 ± 0.05 µg/mL at 30 min post-infusion [1]. After 24-hour infusion, DBB peaked at 0.31 ± 0.18 µg/mL at 2 h post-infusion, versus 4-OHB at 0.18 ± 0.09 µg/mL at 1 h post-infusion, demonstrating that the two metabolic pathways produce metabolites with different accumulation kinetics and peak concentration magnitudes (DBB:4-OHB ratio approximately 1.7:1) [1]. The parent bupivacaine concentration decreased by only 45–54% during the first 6 h after infusion cessation, indicating prolonged metabolite residence [1].

Metabolite cumulation kinetics Continuous infusion Therapeutic drug monitoring

Capillary Electrophoresis Sensitivity and Precision by Metabolite

A validated capillary electrophoresis (CE) method for bupivacaine and its three principal metabolites in rat urine established compound-specific limits of detection (LOD): 0.22 µM for desbutylbupivacaine and bupivacaine, 0.15 µM for 3′-hydroxybupivacaine, and 0.16 µM for 4′-hydroxybupivacaine, with a linear range of 0.7–16.8 µM for all four analytes [1]. Peak height reproducibility also diverged: 5.6% RSD for desbutylbupivacaine and bupivacaine (n=5) versus 9.9% RSD for 3′-hydroxybupivacaine and 4′-hydroxybupivacaine (n=5), representing a 1.8-fold difference in method precision between the N-debutylated and hydroxylated metabolite classes [1]. Migration time reproducibility was 2.4% RSD across all compounds, with total separation achieved in 15 minutes [1].

Capillary electrophoresis Detection limit Bupivacaine metabolite separation

Pregnancy-Induced Metabolic Pathway Shunting

In a comparative pharmacokinetic study of extradural bupivacaine (1.50–1.78 mg/kg) across pregnant (N=6), younger non-pregnant (N=6, <65 yr), and older non-pregnant women (N=6, >65 yr), pregnant patients exhibited significantly greater serum concentrations of N-desbutylbupivacaine (DBB) than non-pregnant groups, while no unconjugated 4′-hydroxybupivacaine was detected in either serum or urine of pregnant patients—in stark contrast to both non-pregnant groups where 4′-hydroxybupivacaine was readily quantifiable [1]. No conjugated forms of bupivacaine or desbutylbupivacaine were detected in urine across any group, whereas 4′-hydroxybupivacaine conjugates were present in non-pregnant subjects, indicating that pregnancy selectively suppresses aromatic hydroxylation while preserving or enhancing N-dealkylation [1]. The mean total urinary excretion of bupivacaine and all metabolites combined was only 2.46–3.22% of the administered dose, confirming that both 4′-hydroxylation and N-dealkylation are minor metabolic pathways in humans [1].

Pregnancy pharmacology Metabolic pathway regulation Bupivacaine pharmacokinetics

Regulatory ANDA Impurity Profiling Requirements

4-Hydroxy-N-desbutyl Bupivacaine (CAS 51989-48-1) is formally designated as 'Bupivacaine 4-Hydroxy N-Desbutyl Impurity' in pharmaceutical impurity profiling frameworks and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions [1]. Unlike its single-modification counterparts desbutylbupivacaine (CAS 15883-20-2) and 4′-hydroxybupivacaine (CAS 51989-47-0), this compound alone satisfies the structural alert for simultaneous detection of both metabolic transformations in a single chromatographic peak, making it indispensable for system suitability testing in HPLC methods designed to demonstrate baseline resolution of all specified impurities [2]. The compound is manufactured under ISO 17034 accredited reference material producer systems with traceability against USP or EP pharmacopeial standards, providing the certified purity (typically >95%) and full spectroscopic characterization (NMR, MS, IR, UV) required for regulatory method validation [1].

ANDA regulatory submission Impurity reference standard Pharmacopeial traceability

Key Application Scenarios


ANDA Method Validation and QC Release Testing

Quality control laboratories preparing ANDA submissions for generic bupivacaine hydrochloride injection or solution products must demonstrate chromatographic resolution and quantitative accuracy for all specified and unspecified impurities. 4-Hydroxy-N-desbutyl Bupivacaine serves as the certified reference standard (ISO 17034, >95% purity) representing the dual N-dealkylation plus aromatic 4-hydroxylation impurity pathway, with full spectroscopic characterization (NMR, MS, IR, UV) and pharmacopeial traceability (USP/EP) [1]. The differential extraction efficiency documented by Lindberg et al. (1986)—where desbutyl metabolite recovers only 54% vs. 92% for hydroxylated metabolite in standard diethyl ether back-extraction protocols—underscores why this specific reference standard, rather than a surrogate single-modification metabolite, must be used to establish method accuracy and recovery correction factors [2].

Clinical Pharmacokinetic Mass Balance Studies

In pharmacokinetic investigations of prolonged bupivacaine infusion (e.g., 24–72 h epidural or peripheral nerve block), simultaneous quantification of all metabolites is necessary to establish complete mass balance and assess accumulation risk. The Pere et al. (1991) study demonstrated that desbutylbupivacaine and 4-hydroxybupivacaine accumulate with distinct kinetics (Cmax ratio ~1.7:1) and different Tmax values depending on infusion duration [3]. The dual-modification 4-Hydroxy-N-desbutyl Bupivacaine reference standard enables inclusion of this fourth major metabolite species in the analytical panel, closing a critical gap in metabolic mass balance calculations and allowing researchers to determine whether this combined-pathway metabolite exhibits accumulation kinetics intermediate between, or distinct from, its single-modification counterparts [3].

Metabolite-Specific Toxicology Assessment

The Hansson et al. (1992) head-to-head toxicity comparison established that the N-debutylated metabolite class exhibits approximately 50% lower cardiotoxicity (2× dose for asystole) and >90% lower seizure incidence than parent bupivacaine in a rat model [4]. However, this study used desbutylbupivacaine (single modification); the toxicity profile of the dual-modification 4-Hydroxy-N-desbutyl Bupivacaine—bearing both the toxicity-attenuating N-desbutyl group and the polarity-increasing 4-hydroxy group—remains uncharacterized. Procurement of the authentic compound enables safety pharmacology laboratories to conduct isolated metabolite toxicity studies, which are increasingly expected by regulatory agencies for drug products where metabolites accumulate to significant concentrations during continuous infusion [4].

Obstetric Anesthesia Metabolism Research

Pihlajamäki et al. (1990) demonstrated that pregnancy causes complete suppression of detectable unconjugated 4′-hydroxybupivacaine formation while N-desbutylbupivacaine concentrations are significantly elevated [5]. This pregnancy-specific metabolic shunting raises the question of whether the dual-modification 4-Hydroxy-N-desbutyl Bupivacaine is formed via sequential metabolism (N-dealkylation followed by 4-hydroxylation, or vice versa) and whether its formation is similarly affected by pregnancy status. Procurement of the reference standard enables development of a specific LC-MS/MS assay for this metabolite in maternal and cord blood, directly addressing knowledge gaps in bupivacaine fetal exposure assessment during obstetric regional anesthesia [5].

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